molecular formula C8H5BrF5NO B1459855 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1804402-35-4

4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1459855
CAS No.: 1804402-35-4
M. Wt: 306.03 g/mol
InChI Key: GFYKVOUEXHRCJP-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

1804402-35-4

Molecular Formula

C8H5BrF5NO

Molecular Weight

306.03 g/mol

IUPAC Name

4-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H5BrF5NO/c9-3-1-2-4(15)6(16-7(10)11)5(3)8(12,13)14/h1-2,7H,15H2

InChI Key

GFYKVOUEXHRCJP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br

Origin of Product

United States

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